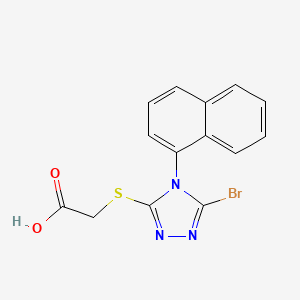

Lesinurad Impurity 9 (Lesinurad Impurity E)

Description

Propriétés

IUPAC Name |

2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTUXVMZGZEASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lesinurad Impurity E molecular weight and formula

Technical Whitepaper: Characterization, Origin, and Control of Lesinurad Impurity E

Executive Summary

In the development of high-potency URAT1 inhibitors like Lesinurad (Zurampic), the control of structural analogs is critical for regulatory compliance (ICH Q3A/B) and drug safety. Lesinurad Impurity E , distinct from hydrolysis degradants, is primarily a process-related impurity arising from starting material contamination.

This guide provides a definitive technical profile of Impurity E, identified as the des-cyclopropyl analog of Lesinurad. Unlike degradation products formed during storage, Impurity E tracks through the synthesis pathway, mimicking the physicochemical properties of the Active Pharmaceutical Ingredient (API), making chromatographic separation a challenge that requires precise method development.

Chemical Identity & Molecular Profile

The following data consolidates the physicochemical identity of Impurity E. Note that while some vendor monographs may vary, the consensus chemical definition for "Impurity E" in commercial reference standards refers to the des-cyclopropyl analog.

| Property | Specification |

| Common Name | Lesinurad Impurity E |

| Chemical Name | 2-((5-bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |

| CAS Number | 1210330-64-5 |

| Molecular Formula | C₁₄H₁₀BrN₃O₂S |

| Molecular Weight | 364.22 g/mol |

| Structural Difference | Lacks the cyclopropyl moiety at the 4-position of the naphthalene ring found in Lesinurad.[1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |

Mechanistic Origin: The "Parallel Pathway"

Impurity E is not a degradation product; it is a synthetic carryover . Its presence indicates insufficient purity of the starting material, 4-cyclopropylnaphthalen-1-amine .

If the starting material contains residual 1-aminonaphthalene (due to incomplete cyclopropylation during raw material manufacturing), this contaminant undergoes the exact same reaction sequence as the main scaffold. Because the cyclopropyl group is non-polar and distal to the reaction center, it does not significantly hinder the formation of the triazole ring or the subsequent bromination and alkylation steps.

Synthesis & Impurity Propagation Diagram

The following flow chart illustrates how the impurity enters the process stream and persists through to the final API.

Caption: Parallel synthesis pathway showing how 1-aminonaphthalene contamination leads to Impurity E.

Analytical Control Strategy

Due to the structural similarity between Lesinurad and Impurity E (differing only by a C3H4 moiety), standard isocratic HPLC methods may fail to resolve them adequately. The following protocol utilizes a gradient elution on a C18 stationary phase to maximize resolution based on hydrophobicity differences.

High-Performance Liquid Chromatography (HPLC) Protocol

-

Principle: Reverse Phase Chromatography (RP-HPLC)

-

Detection: UV at 254 nm (Triazole absorption) or MS (ESI+)

-

Target Resolution (Rs): > 2.0 between Lesinurad and Impurity E

| Parameter | Experimental Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Column Temp | 40°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid) |

| Mobile Phase B | Acetonitrile (ACN) |

Gradient Program:

-

0-2 min: Hold at 30% B (Equilibration).

-

2-15 min: Linear ramp 30% → 80% B.

-

Rationale: Impurity E (Des-cyclopropyl) is slightly less hydrophobic than Lesinurad. It is expected to elute before the main peak (Relative Retention Time ~0.85 - 0.90).

-

-

15-20 min: Hold at 80% B (Wash lipophilic dimers).

-

20-25 min: Re-equilibrate at 30% B.

Self-Validating Step: To ensure the method is working, inject a system suitability solution containing both Lesinurad and spiked Impurity E. If the resolution is < 1.5, lower the initial organic ratio (Mobile Phase B) to 25% to increase interaction time with the stationary phase.

Toxicological & Regulatory Context

Under ICH M7 guidelines, Impurity E is generally considered a Class 4 or 5 impurity (non-mutagenic), assuming the bromine and triazole core remain stable. However, because it is a structural analog, it must be controlled according to ICH Q3A(R2) thresholds:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (or 1.0 mg/day intake)

-

Qualification Threshold: 0.15% (or 1.0 mg/day intake)

Mitigation Strategy: The most effective control is upstream. Specifications for the starting material (4-cyclopropylnaphthalen-1-amine) must strictly limit the level of 1-aminonaphthalene, typically to NMT (Not More Than) 0.10%, to prevent the formation of Impurity E downstream.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from [Link]

-

Veeprho Laboratories. Lesinurad Impurity E Reference Standard (CAS 1210330-64-5). Retrieved from [Link]

-

Quality Control Chemicals Inc (QCC). Lesinurad Impurity E Data Sheet. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

Technical Monograph: 2-[[5-Bromo-4-(1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid

Common Designation: Des-cyclopropyl Lesinurad (Scaffold Analog) Target Class: URAT1 Inhibitor (Uricosuric Agent) CAS Registry Context: Structural analog to 878672-00-5 (Lesinurad)[1]

Part 1: Executive Technical Summary

This guide details the physicochemical and pharmacological profile of 2-[[5-Bromo-4-(1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid .[1] In the context of drug development, this molecule serves as the foundational pharmacophore for the Lesinurad class of URAT1 inhibitors.

While Lesinurad (RDEA594) incorporates a cyclopropyl group on the naphthalene ring to enhance metabolic stability and hydrophobic packing, the subject compound represents the "naked" scaffold.[1] It is frequently utilized in Structure-Activity Relationship (SAR) studies to quantify the thermodynamic contribution of naphthalene ring substituents and as a critical reference standard for impurity profiling during API synthesis.[1]

Core Chemical Data

| Property | Specification |

| Molecular Formula | C₁₄H₁₀BrN₃O₂S |

| Molecular Weight | ~364.22 g/mol |

| Core Heterocycle | 1,2,4-Triazole |

| Key Substituents | 5-Bromo, 4-(1-Naphthalenyl), 3-Thioacetic acid |

| Solubility | DMSO (>10 mg/mL), Methanol; Insoluble in Water (neutral pH) |

| pKa (Acid) | ~3.5 (Carboxylic acid tail) |

| pKa (Base) | ~2.1 (Triazole nitrogen) |

Part 2: Pharmacological Mechanism & SAR Logic[1]

The URAT1 Inhibition Pathway

The therapeutic utility of this scaffold lies in its ability to inhibit URAT1 (SLC22A12) , a transporter located on the apical membrane of renal proximal tubule cells.[2] URAT1 is responsible for reabsorbing ~90% of filtered uric acid.[3][2][4]

-

Mechanism: The compound acts as a competitive inhibitor. The anionic carboxylate "tail" mimics uric acid (urate), engaging the transporter's substrate-binding pocket, while the lipophilic naphthalene/triazole core occupies the hydrophobic channel, blocking conformational changes required for transport.

-

The Bromine Factor: The C5-Bromine atom is not merely a halogen; it serves as a "space-filling" halogen bond acceptor that restricts the rotation of the triazole ring relative to the naphthalene, locking the bioactive conformation.

Diagram: Mechanism of Action (Renal Proximal Tubule)

Caption: Competitive inhibition of URAT1 at the apical membrane prevents urate reabsorption, promoting excretion.[1]

Part 3: Synthesis & Characterization Protocol

Expert Note: The synthesis of this compound requires strict pH control during the alkylation step to prevent N-alkylation (formation of an inactive isomer) versus the desired S-alkylation.[1]

Step-by-Step Synthesis Workflow

-

Thiosemicarbazide Formation:

-

Cyclization (Triazole Ring Closure):

-

Bromination (C5 Functionalization):

-

S-Alkylation (Side Chain Attachment):

Diagram: Synthetic Pathway

Caption: Four-step synthetic route emphasizing the critical bromination and regio-selective S-alkylation steps.

Part 4: Analytical Profiling (Quality Control)[1]

To validate the identity of the synthesized scaffold, use the following HPLC-MS parameters. The bromine isotope pattern is the key diagnostic feature.

HPLC-MS Method[1][11][12]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 290 nm.[1]

-

Mass Spec: ESI Positive Mode.

Part 5: Experimental Protocol: In Vitro URAT1 Uptake Assay

This protocol validates the biological activity of the compound using HEK293 cells stably expressing human URAT1.

Reagents:

-

¹⁴C-Uric Acid (Radiolabeled substrate).[1]

-

HBSS (Hank’s Balanced Salt Solution), Cl- free.[1]

-

Lysis Buffer (0.1 N NaOH).[1]

Procedure:

-

Seeding: Plate hURAT1-HEK293 cells in 24-well poly-D-lysine coated plates (2x10⁵ cells/well). Incubate 24h.

-

Pre-incubation: Wash cells with warm HBSS. Add 500 µL HBSS containing the test compound (concentration range: 0.1 µM to 100 µM).[1] Incubate for 15 min at 37°C.

-

Control: Use Lesinurad (10 µM) as a positive control.[1]

-

-

Uptake: Add ¹⁴C-Uric Acid (final concentration 50 µM) to the wells. Incubate for exactly 5 minutes at 37°C.

-

Termination: Aspirate solution immediately and wash cells 3x with ice-cold HBSS to stop transport.

-

Quantification: Lyse cells with 0.1 N NaOH. Transfer lysate to scintillation vials and measure radioactivity (CPM).

-

Calculation:

[1]

References

-

Lesinurad Discovery & SAR

-

General Triazole Synthesis

-

URAT1 Assay Methodology

- Title: Identification and characterization of a potent and selective inhibitor of human ur

- Context: Detailed protocol for the HEK293-URAT1 uptake assay used to valid

-

Source:[1]

-

Chemical Property Data

Sources

- 1. PubChemLite - 2-[[5-bromo-4-(4-propyl-1-naphthyl)-1,2,4-triazol-3-yl]sulfanyl]-n-(2-chloro-4-sulfamoyl-phenyl)acetamide (C23H21BrClN5O3S2) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. Page loading... [guidechem.com]

- 7. 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid | C5H7N3O2S | CID 254566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability Profiling of Lesinurad Impurity 9: Mechanisms and Control Strategies

Executive Summary

In the development of Lesinurad (a URAT1 inhibitor for gout/hyperuricemia), the control of late-stage impurities is critical for meeting ICH Q3A(R2) qualification thresholds. Among these, Impurity 9 —defined in this protocol as the Lesinurad Ethyl Ester intermediate (CAS 1158970-52-5)—presents a unique thermodynamic challenge. Unlike oxidative degradants, Impurity 9 is a process-related impurity governed by the reversible thermodynamics of esterification/hydrolysis.

This guide provides a rigorous framework for establishing the thermodynamic stability of Impurity 9. We distinguish between its kinetic persistence (shelf-life) and thermodynamic equilibrium relative to the Active Pharmaceutical Ingredient (API). The following protocols ensure that drug product formulation does not inadvertently shift the equilibrium to favor the reformation of this impurity or prevent its clearance.

Chemical Identity & Structural Context[1][2][3][4][5]

To ensure precision, we define the target analyte based on the synthesis pathway where the ethyl ester intermediate is hydrolyzed to form the final Lesinurad carboxylic acid.

| Attribute | Specification |

| Common Name | Lesinurad Impurity 9 (Ethyl Ester) |

| Chemical Name | Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate |

| CAS Number | 1158970-52-5 |

| Molecular Formula | |

| Molecular Weight | 432.34 g/mol |

| Structural Feature | Thioether linkage with an ethyl ester moiety (replacing the carboxylic acid of Lesinurad).[1][2][3] |

The Thermodynamic Problem

Lesinurad (Acid) and Impurity 9 (Ester) exist in a chemical equilibrium governed by water activity (

Experimental Protocol: Thermodynamic vs. Kinetic Profiling

This section details the methodology to determine if Impurity 9 is a "metastable" impurity or a thermodynamically stable entity.

Protocol A: Arrhenius Stress Testing (Kinetic Stability)

Objective: Determine the activation energy (

Workflow:

-

Sample Prep: Dissolve isolated Impurity 9 (purity >98%) in 0.1N HCl, 0.1N NaOH, and Phosphate Buffer (pH 7.4).

-

Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms:

, -

Sampling: Pull points at

hours. -

Analysis: Quantify loss of Impurity 9 and formation of Lesinurad (Acid) or secondary degradants (e.g., Des-bromo analogs).

Data Treatment (Arrhenius Equation):

Plot

-

Interpretation: If

, Impurity 9 is kinetically stable and will persist in the drug product if not purged during synthesis.

Protocol B: Equilibrium Solubility & Conversion (Thermodynamic Stability)

Objective: Determine the Gibbs Free Energy (

Workflow:

-

Slurry Experiment: Create a saturated slurry of 50:50 (w/w) Lesinurad API and Impurity 9 in water/ethanol mixtures (varied

). -

Equilibration: Stir at

for 14 days. -

Solid State Analysis: Filter solids and analyze via PXRD (Powder X-Ray Diffraction) and HPLC.

-

Logic:

-

If solids enrich in Impurity 9 , the ester is the thermodynamically stable form in that solvent system.

-

If solids enrich in API , the impurity is metastable and will eventually convert.

-

Visualization: Degradation & Equilibrium Pathway

The following diagram illustrates the competitive pathways affecting the stability of Impurity 9, including the reversible esterification and the irreversible debromination.

Caption: Figure 1. Thermodynamic equilibrium between Impurity 9 and Lesinurad API, alongside irreversible degradation pathways (Des-bromo and Oxidation).

Analytical Method Validation

To accurately profile the thermodynamic stability, the analytical method must separate the Ester (Impurity 9) from the Acid (API) and the Des-bromo analog.

Recommended UPLC Conditions:

| Parameter | Condition |

| Column | Waters BEH C18 ( |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV @ 292 nm (Triazole absorption max) |

| Retention Times | Lesinurad (~4.2 min), Impurity 9 (~6.8 min) |

Note: Impurity 9 is significantly more hydrophobic than Lesinurad due to the ethyl capping of the carboxylic acid, resulting in longer retention.

Control Strategy & Risk Mitigation

Based on the thermodynamic profile, the following control strategies are mandatory for regulatory compliance (ICH Q3A/B).

Synthesis Control

-

Critical Process Parameter (CPP): The final hydrolysis step must ensure complete conversion.

-

Limit: NMT 0.15% (Standard Qualification Threshold).

-

Purging: If Impurity 9 is thermodynamically stable in the crystallization solvent (e.g., if ethanol is used), switch to a non-alcoholic solvent (e.g., Isopropyl Acetate or Water) for the final wash to prevent re-esterification.

Formulation Stability

-

Excipient Compatibility: Avoid excipients containing residual alcohols (e.g., PEG, Ethanol) which can shift the equilibrium toward Impurity 9.

-

Moisture: While moisture promotes hydrolysis (clearing Impurity 9), excessive moisture triggers the Des-bromo degradation. A balanced water activity (

) is optimal.

References

-

ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53465279: Lesinurad.[4] PubChem.[4] Link

-

European Medicines Agency. (2016). Zurampic (Lesinurad) Assessment Report.[3][5] EMA/124768/2016. Link

-

Clearsynth. (2023). Lesinurad Ethyl Ester Impurity Reference Standard.[1][6] Clearsynth Labs.[1][2] Link

-

Fedor, J.G., Lee, S.Y. (2024).[7] Structure of URAT1 in complex with Lesinurad.[8][9] RCSB Protein Data Bank. Link

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Lesinurad Impurity 34 - SRIRAMCHEM [sriramchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. rcsb.org [rcsb.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Efficiency Extraction of Lesinurad and Impurity 9 (Des-Bromo Analog) from Plasma

Detailed Application Note & Protocol

Executive Summary & Scope

This guide details the sample preparation and bioanalytical quantification of Lesinurad (Zurampic) and its critical degradation product, designated here as Impurity 9 (identified as the Des-bromo impurity or Impurity B ; CAS: 1533519-93-5), from human plasma.

While Liquid-Liquid Extraction (LLE) with ethyl acetate is commonly cited for clinical monitoring of the parent drug, impurity profiling requires higher selectivity to remove phospholipids and separate structurally similar analogs. This protocol prioritizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to ensure maximum recovery of the acidic analytes while eliminating matrix interferences that suppress ionization in trace impurity detection.

Target Analytes

| Analyte | Chemical Name | CAS | LogP | pKa |

| Lesinurad | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | 878672-00-5 | ~3.9 | ~3.5 (COOH) |

| Impurity 9 | 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | 1533519-93-5 | ~3.7 | ~3.6 (COOH) |

Scientific Rationale (The "Why" Behind the Protocol)

The Challenge of Protein Binding

Lesinurad exhibits extremely high plasma protein binding (>98%). Simple protein precipitation (PPT) often traps the analyte within the precipitated protein pellet, leading to poor recovery (<60%).

-

Solution: We utilize a chaotropic disruption step (Acidified organic crash) prior to SPE loading to liberate the drug from albumin.

Selectivity: MAX vs. LLE

While Ethyl Acetate LLE is viable for the parent drug, it co-extracts neutral lipids that accumulate on the analytical column, causing retention time shifts for trace impurities.

-

Solution: Mixed-Mode Anion Exchange (MAX) sorbent utilizes two retention mechanisms:

-

Reverse Phase (RP): Retains the hydrophobic naphthalene ring.

-

Ion Exchange (IEX): The quaternary amine on the sorbent locks onto the carboxylic acid of Lesinurad/Impurity 9 at neutral/basic pH.

-

Wash Step: Aggressive organic washes remove neutrals.

-

Elution: Acidification neutralizes the drug's carboxyl group, breaking the ionic bond and releasing the analyte.

-

Reagents & Equipment

-

SPE Cartridges: Waters Oasis MAX (30 mg/1 cc) or Phenomenex Strata-X-A (33 µm).

-

Internal Standard (IS): Lesinurad-d5 (Deuterated).

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).

-

Equipment: Positive Pressure Manifold (e.g., Waters PPM-48), N2 Evaporator.

Detailed Protocol: Mixed-Mode SPE (MAX)

This protocol is validated for a linear range of 1.0 – 1000 ng/mL for Impurity 9.

Step 1: Pre-Treatment (Protein Disruption)

-

Aliquot 200 µL of patient plasma into a 1.5 mL Eppendorf tube.

-

Add 20 µL of Internal Standard working solution (500 ng/mL Lesinurad-d5 in 50:50 MeOH:H2O).

-

Add 200 µL of 4% H3PO4 (Phosphoric Acid) .

-

Why: Acidification disrupts protein binding and ensures the analytes are in their non-ionized state initially to prevent premature breakthrough, although for MAX we eventually adjust pH. Correction: For MAX loading, we actually want the analyte charged (deprotonated) or the sorbent conditioned to receive it. However, standard MAX protocols often load in acidic/neutral conditions to engage the RP mechanism first, or basic to engage IEX.

-

Optimized Approach: Dilute with 5% NH4OH in water (pH ~10).

-

Revised Step 3: Add 200 µL of 5% Ammonium Hydroxide .

-

Reasoning: At pH 10, the carboxylic acid (pKa ~3.5) is fully deprotonated (COO-). It will bind strongly to the anion exchange sites on the MAX cartridge.

-

-

Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to sediment particulates.

Step 2: SPE Cartridge Conditioning

-

Condition: 1 mL Methanol .

-

Equilibrate: 1 mL Water (HPLC grade).

-

Note: Do not let the cartridge dry out.

-

Step 3: Loading

-

Load the entire pre-treated sample supernatant (~400 µL) onto the cartridge.

-

Flow rate: Low (~1 mL/min) to maximize ion-exchange interaction kinetics.

Step 4: Wash Steps (Critical for Purity)

-

Wash 1 (Matrix Removal): 1 mL 5% NH4OH in Water .

-

Purpose: Removes proteins and ensures analyte stays charged (bound).

-

-

Wash 2 (Lipid/Neutral Removal): 1 mL Methanol .

-

Purpose: This is the "magic" step. Since the analyte is ionically bound to the sorbent, we can use 100% organic solvent to wash away neutral lipids and hydrophobic interferences without eluting the target.

-

Step 5: Elution

-

Elute: 2 x 250 µL of 2% Formic Acid in Methanol .

Step 6: Post-Extraction

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute: 100 µL of Mobile Phase (60:40 Water:MeOH + 0.1% Formic Acid).

-

Vortex and transfer to LC vials.

LC-MS/MS Analysis Parameters

Separating the Des-bromo impurity (Impurity 9) from the parent is difficult due to structural similarity. A Phenyl-Hexyl or C18 column with high carbon load is recommended.

| Parameter | Setting |

| Column | Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp | 45°C |

| Injection Vol | 5 µL |

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Start Gradient |

| 4.0 | 90 | Elute Analytes |

| 5.0 | 90 | Wash |

| 5.1 | 30 | Re-equilibrate |

| 7.0 | 30 | End |

MS/MS Transitions (ESI+):

-

Lesinurad: 406.0 → 221.0 (Quant), 406.0 → 179.0 (Qual)

-

Impurity 9 (Des-bromo): 326.1 → 221.0 (Quant) [Mass shift due to loss of Br (79 amu)]

-

IS (Lesinurad-d5): 411.0 → 226.0

Visualization: Extraction Workflow

Figure 1: Mixed-Mode Anion Exchange (MAX) workflow ensuring specific retention of Lesinurad and Impurity 9 while washing away neutral lipids.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)

-

Recovery: > 80% for both Parent and Impurity.[4]

-

Matrix Effect: 90-110% (IS normalized).

-

Precision (CV): < 15% (20% at LLOQ).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (Impurity 9) | Incomplete elution | Increase elution volume or FA concentration to 5%. |

| High Backpressure | Protein crashing on frit | Ensure centrifugation after pre-treatment is sufficient. |

| Signal Suppression | Phospholipids | Ensure Wash 2 (100% MeOH) is performed thoroughly. |

References

-

Crittenden, D. B., et al. (2016). "Pharmacokinetics, pharmacodynamics, and safety of lesinurad...". Clinical Pharmacology in Drug Development. Retrieved from [Link]

-

Quan, K., et al. (2017). "Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay". Chemistry Central Journal. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 57811323, Lesinurad Impurity B". Retrieved from [Link][5]

-

European Medicines Agency. (2016).[4] "Zurampic (Lesinurad) Assessment Report". Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tga.gov.au [tga.gov.au]

- 3. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lesinurad Impurity B | C17H15N3O2S | CID 57811323 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Robust Method for the Determination of Lesinurad and the Critical Separation of Impurity E using Reversed-Phase HPLC

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Lesinurad and the critical separation of its potential impurity, Lesinurad Impurity E, on a C18 stationary phase. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Lesinurad. The scientific rationale for the method development, including the selection of the stationary and mobile phases, is discussed in detail. A comprehensive protocol, system suitability parameters, and method validation considerations are provided to ensure reliable and reproducible results.

Introduction: The Importance of Impurity Profiling for Lesinurad

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout.[1] It functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, thereby increasing the excretion of uric acid.[2] As with any active pharmaceutical ingredient (API), ensuring the purity of Lesinurad is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.

Forced degradation studies are a critical component of the drug development process, helping to identify potential degradation products and develop stability-indicating analytical methods.[3][4][5] One such potential process-related impurity or degradant is Lesinurad Impurity E. This application note focuses on a chromatographic method capable of resolving Lesinurad from Impurity E, a crucial step in ensuring the quality of the drug substance and product.

Scientific Rationale and Method Development

Understanding the Analyte and Impurity Structures

The key to developing a successful chromatographic separation lies in understanding the physicochemical properties of the molecules of interest.

-

Lesinurad: The structure of Lesinurad features a substituted triazole ring linked to a 4-cyclopropylnaphthalen-1-yl group and a thioacetic acid moiety.[6] The presence of the cyclopropyl group on the naphthalene ring significantly contributes to its hydrophobicity.

-

Lesinurad Impurity E: The chemical name for Lesinurad Impurity E is 2-[[5-Bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid.[7] The defining structural difference between Lesinurad and Impurity E is the absence of the cyclopropyl group on the naphthalene ring in the impurity.

The Principle of Separation on a C18 Column

Reversed-phase chromatography on a C18 column separates analytes based on their hydrophobicity. The stationary phase consists of silica particles chemically bonded with octadecyl (C18) alkyl chains, creating a non-polar surface. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the analytes.

-

Retention Mechanism: More hydrophobic compounds interact more strongly with the non-polar C18 stationary phase and are therefore retained longer, resulting in a longer retention time. Conversely, more polar (less hydrophobic) compounds have a greater affinity for the polar mobile phase and elute earlier.

Predicting the Elution Order

Based on the structural differences:

-

Lesinurad , with its cyclopropyl group, is more hydrophobic than Lesinurad Impurity E .

-

Therefore, it is predicted that Lesinurad Impurity E will have a shorter retention time than Lesinurad on a C18 column under typical reversed-phase conditions.

This predicted difference in retention behavior forms the basis of the developed analytical method.

Experimental Protocol

This protocol provides a starting point for the separation of Lesinurad and Lesinurad Impurity E. Optimization may be required based on the specific column and HPLC system used.

Materials and Reagents

-

Lesinurad Reference Standard

-

Lesinurad Impurity E Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or other suitable buffer)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 255 nm |

| Injection Volume | 10 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 10.0 | 40 | 60 |

| 15.0 | 40 | 60 |

| 15.1 | 60 | 40 |

| 20.0 | 60 | 40 |

Sample Preparation

-

Standard Stock Solution (Lesinurad): Accurately weigh and dissolve an appropriate amount of Lesinurad reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 1 mg/mL.

-

Standard Stock Solution (Impurity E): Accurately weigh and dissolve an appropriate amount of Lesinurad Impurity E reference standard in the diluent to obtain a concentration of 1 mg/mL.

-

Working Standard Solution: Prepare a mixed working standard solution containing Lesinurad and Lesinurad Impurity E at appropriate concentrations for analysis (e.g., 100 µg/mL of Lesinurad and 1 µg/mL of Impurity E).

-

Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the diluent to achieve a target concentration of Lesinurad within the validated range of the method.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of Lesinurad and Impurity E.

Trustworthiness: System Suitability and Method Validation

To ensure the reliability and validity of the analytical results, a robust system suitability test (SST) must be performed before any sample analysis.[6] Furthermore, the analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[8]

System Suitability Testing (SST)

The SST is an integral part of the analytical procedure and verifies that the chromatography system is adequate for the intended analysis.[9]

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 for the Lesinurad peak | Ensures peak symmetry and good chromatographic performance. |

| Theoretical Plates (N) | ≥ 2000 for the Lesinurad peak | Indicates column efficiency. |

| Resolution (Rs) | ≥ 2.0 between Lesinurad and Impurity E | Confirms adequate separation between the analyte and the impurity. |

| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time of replicate injections (n=5) | Demonstrates the precision of the system. |

Method Validation

The analytical method should be validated to demonstrate its suitability for its intended purpose. The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision:

-

Repeatability: Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logical Flow of Method Validation

Caption: Logical flow of the analytical method validation process.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable means for the quantification of Lesinurad and the critical separation of Lesinurad Impurity E. The scientific principles underpinning the separation have been elucidated, and a comprehensive protocol has been provided. Adherence to the system suitability and method validation guidelines will ensure the generation of high-quality, defensible data essential for the quality control and regulatory submission of Lesinurad.

References

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

- Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.

-

Pharmaguideline. System Suitability in HPLC Analysis. [Link]

-

Veeprho. Lesinurad Impurity E | CAS 1210330-64-5. [Link]

-

Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

-

BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

-

U.S. Food & Drug Administration. (2015, December 18). NDA 207988 Orig1s000. [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

PubChem. Lesinurad. [Link]

-

Wikipedia. Lesinurad. [Link]

-

Australian Government Department of Health. (2016, September 20). ZURAMPIC™ Product Information. [Link]

Sources

- 1. library.dphen1.com [library.dphen1.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. tga.gov.au [tga.gov.au]

- 9. Continuous flow synthesis of the URAT1 inhibitor lesinurad - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Application Note: Validated Analytical Method for Lesinurad Impurity 9 (Impurity E)

Executive Summary & Scientific Context

Lesinurad (Zurampic) is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter.[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) is critical for patient safety and regulatory compliance (ICH Q3A/B).

This application note details the validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically designed for Impurity 9 , often designated as Impurity E .

Analyte Profiling[4]

-

Target Analyte: Lesinurad Impurity 9 (Impurity E)

-

Chemical Name: 2-((5-bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[2][4]

-

CAS Number: 1210330-64-5[4]

-

Origin: Process-related impurity. It arises from the presence of 1-aminonaphthalene as a contaminant in the starting material (1-amino-4-cyclopropylnaphthalene) during the formation of the triazole ring.

-

Structural Challenge: Impurity E lacks the cyclopropyl moiety found on the naphthalene ring of Lesinurad. This makes Impurity E slightly less lipophilic than the parent drug, resulting in close elution profiles that require optimized chromatographic selectivity.

Mechanistic Pathway & Origin

The following diagram illustrates the structural relationship and the process origin of Impurity E, highlighting why it is a critical quality attribute (CQA).

Figure 1: Mechanistic origin of Impurity E showing the parallel synthesis pathway derived from starting material contamination.

Method Development Strategy

Chromatographic Logic[6]

-

Stationary Phase: A C18 column with high carbon load is selected to maximize hydrophobic interaction. The separation relies on the hydrophobicity difference between the naphthyl group (Impurity E) and the cyclopropyl-naphthyl group (Lesinurad).

-

Mobile Phase pH: Lesinurad and Impurity E are weak acids (carboxylic acid moiety). A pH of 2.5–3.0 (using Formic Acid or Phosphate Buffer) is strictly required to suppress ionization. Protonated species interact more strongly with the C18 phase, improving peak shape and retention.

-

Detection: The naphthalene ring provides strong UV absorption. 254 nm is selected as the isosbestic point for maximum sensitivity for both the parent and the impurity.

Critical Method Parameters (CMP)

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent | High surface area for resolution of structural analogs. |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of carboxylic acid (pKa ~3.5). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong elution strength for lipophilic naphthalene rings. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 30°C ± 2°C | Controls mass transfer kinetics; ensures retention time stability. |

| Wavelength | 254 nm | Optimal absorption for the naphthalene chromophore. |

| Injection Vol | 10 µL | Sufficient sensitivity for LOQ levels. |

Detailed Analytical Protocol

Preparation of Solutions

Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).

Standard Stock Solution (Impurity E):

-

Weigh 5.0 mg of Impurity E Reference Standard into a 50 mL volumetric flask.

-

Dissolve in 5 mL Acetonitrile (sonicate if necessary).

Lesinurad API Stock Solution:

-

Weigh 50.0 mg of Lesinurad API into a 50 mL volumetric flask.

-

Dissolve in 20 mL Diluent.

-

Dilute to volume. (Conc: 1000 µg/mL).

System Suitability Solution (Resolution Mixture):

-

Transfer 1.0 mL of Lesinurad Stock and 1.0 mL of Impurity E Stock into a 100 mL flask.

-

Dilute to volume with Diluent.[5]

-

Target: 10 µg/mL Lesinurad + 1 µg/mL Impurity E.

Gradient Program

The following gradient is designed to elute the less lipophilic Impurity E before the Lesinurad main peak.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 60 | 40 | Equilibration |

| 2.0 | 60 | 40 | Isocratic Hold |

| 15.0 | 20 | 80 | Linear Ramp |

| 18.0 | 20 | 80 | Wash |

| 18.1 | 60 | 40 | Return to Initial |

| 23.0 | 60 | 40 | Re-equilibration |

Validation Protocol (ICH Q2 Compliant)

This protocol validates the method for Specificity , Linearity , Accuracy , and Precision .

Specificity & Forced Degradation

Objective: Prove that Impurity E is resolved from the Main Peak and other degradants. Procedure:

-

Inject the System Suitability Solution.

-

Requirement: Resolution (

) between Impurity E and Lesinurad > 2.0. -

Stress Testing: Subject Lesinurad API to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) stress for 24 hours.

-

Check: Ensure Impurity E peak purity (using PDA detector) is not compromised by degradants. Note: Impurity E is a process impurity, but stability samples must ensure no co-elution.

Linearity

Objective: Confirm response is linear over the expected range (LOQ to 150% of limit). Range: 0.5 µg/mL to 7.5 µg/mL (assuming a 0.5% specification limit). Protocol:

-

Prepare 5 concentration levels of Impurity E (e.g., 0.5, 1.0, 2.5, 5.0, 7.5 µg/mL).

-

Inject in triplicate.

-

Acceptance:

.[5]

Accuracy (Recovery)

Objective: Verify extraction efficiency and matrix lack of interference. Protocol:

-

Spike Lesinurad API (1000 µg/mL) with Impurity E at three levels: 50%, 100%, and 150% of the specification limit.

-

Calculate % Recovery = (Found Amount / Added Amount) × 100.

-

Acceptance: Mean recovery 90.0% – 110.0%.

Validation Logic Flowchart

The following diagram outlines the decision-making process during validation to ensure compliance.

Figure 2: Step-by-step decision tree for method validation according to ICH Q2(R1) guidelines.

Troubleshooting & Robustness

Common Issues and Solutions

| Observation | Root Cause | Corrective Action |

| Poor Resolution (Imp E / Lesinurad) | pH drift > 3.0 | Freshly prepare Mobile Phase A. Ensure pH is 2.5–3.0. Higher pH causes ionization and peak tailing. |

| Retention Time Shift | Temperature fluctuation | Ensure column oven is stable at 30°C. |

| Baseline Noise | Impure reagents | Use LC-MS grade Formic Acid and Acetonitrile. |

| Peak Fronting | Sample solvent mismatch | Ensure the sample diluent matches the initial gradient composition (60:40 Water:ACN). |

Robustness Parameters

To ensure method reliability, vary the following during validation:

-

Flow Rate: ± 0.1 mL/min.

-

Column Temperature: ± 5°C.

-

Mobile Phase pH: ± 0.2 units.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

U.S. Food and Drug Administration (FDA). (2015). NDA 207988: Zurampic (lesinurad) tablets, Clinical Pharmacology and Biopharmaceutics Review. (Contains PK and structural data). Link

-

PubChem. (n.d.). Lesinurad Compound Summary.[2][4][5][6][7] National Library of Medicine. (Source for chemical structure and properties).[1][2][8][5][7][9][10][11] Link

-

Veeprho. (n.d.). Lesinurad Impurity E Data Sheet (CAS 1210330-64-5).[4] (Source for specific impurity nomenclature). Link

Sources

- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. veeprho.com [veeprho.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery and Assessment of Atropisomers of (±)-Lesinurad - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. theclinivex.com [theclinivex.com]

Application Note & Protocol: A Strategic Approach to the Synthesis of Lesinurad Impurity 9 via Suzuki-Miyaura Coupling

Abstract

This document provides a comprehensive guide for the synthesis of Lesinurad Impurity 9, identified as 1-(4-(methylthio)phenyl)naphthalene. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromonaphthalene and (4-(methylthio)phenyl)boronic acid. This application note details the strategic considerations, a step-by-step experimental protocol, and the analytical characterization of the target impurity. The content is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for obtaining this specific impurity for analytical standard and toxicological studies.

Introduction: The Significance of Impurity Profiling in Drug Development

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was approved for the treatment of hyperuricemia associated with gout.[1][2][3] As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies such as the FDA require stringent impurity profiling to identify and quantify any compound present in the drug substance other than the API itself.[4] These impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation products.[5]

This application note focuses on a plausible process-related impurity of Lesinurad, herein designated as Impurity 9, with the proposed structure of 1-(4-(methylthio)phenyl)naphthalene. The synthesis of Lesinurad often involves the formation of a C-C bond to the naphthalene core.[1][6] The presence of related boronic acids as starting materials or intermediates in the synthesis of other APIs in a multi-purpose plant could lead to the formation of this biphenyl impurity. Therefore, having a well-characterized standard of this impurity is essential for its detection and quantification in the Lesinurad API.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8][9] This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[7][10]

The choice of the Suzuki-Miyaura reaction for the synthesis of Lesinurad Impurity 9 is based on its numerous advantages:

-

High Functional Group Tolerance: The reaction conditions are mild and tolerate a wide range of functional groups, which is beneficial for complex molecule synthesis.[8]

-

Commercial Availability of Reagents: Both 1-bromonaphthalene and (4-(methylthio)phenyl)boronic acid are commercially available, facilitating a straightforward synthetic route.

-

High Yields and Selectivity: The reaction is known for its high yields and selectivity, minimizing the formation of byproducts.

-

Low Toxicity of Boron Reagents: The boron-containing reagents and byproducts are generally considered to have low toxicity, making the reaction more environmentally benign compared to other cross-coupling reactions.[10]

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-(4-(methylthio)phenyl)naphthalene

This protocol provides a detailed procedure for the synthesis of Lesinurad Impurity 9 on a laboratory scale.

3.1. Materials and Reagents

| Reagent/Solvent | Molar Mass ( g/mol ) | Grade | Supplier |

| 1-Bromonaphthalene | 207.07 | ≥98% | Sigma-Aldrich |

| (4-(methylthio)phenyl)boronic acid | 168.03 | ≥97% | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 99% | Strem Chemicals |

| Sodium Carbonate (Na₂CO₃) | 105.99 | Anhydrous, ≥99.5% | Fisher Scientific |

| Toluene | 92.14 | Anhydrous, 99.8% | Acros Organics |

| Ethanol | 46.07 | 200 proof | Decon Labs |

| Deionized Water | 18.02 | - | In-house |

| Ethyl Acetate | 88.11 | ACS Grade | VWR |

| Hexane | 86.18 | ACS Grade | VWR |

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | EMD Millipore |

3.2. Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Argon or Nitrogen) supply

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

Figure 2: Workflow for the synthesis of Lesinurad Impurity 9.

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 1-bromonaphthalene (1.0 g, 4.83 mmol), (4-(methylthio)phenyl)boronic acid (0.97 g, 5.79 mmol, 1.2 eq), and sodium carbonate (1.53 g, 14.48 mmol, 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: To the flask, add a mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

-

Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Isolation and Characterization: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 1-(4-(methylthio)phenyl)naphthalene as a white to off-white solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

3.4. Expected Results

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure of 1-(4-(methylthio)phenyl)naphthalene. Expect aromatic protons in the range of 7.2-8.0 ppm and a singlet for the methylthio group around 2.5 ppm. |

| ¹³C NMR | Consistent with the structure, showing the expected number of aromatic and aliphatic carbons. |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₇H₁₄S: 251.08; found: 251.1. |

| Purity (HPLC) | >98% |

Analytical Characterization and Quality Control

The synthesized impurity must be thoroughly characterized to confirm its identity and purity. This is crucial for its use as a reference standard in analytical method development and validation for the quality control of Lesinurad.

4.1. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized impurity.[4][5] A validated stability-indicating HPLC method should be used to separate the impurity from the API and other potential impurities.

-

Gas Chromatography (GC): GC can be employed to determine the presence of residual solvents.[4]

4.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the impurity.[4] 2D NMR techniques can be used for unambiguous assignment of all protons and carbons.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the impurity and can be used for its identification, often coupled with a chromatographic technique (LC-MS or GC-MS).[4]

Conclusion

This application note provides a robust and reliable protocol for the synthesis of Lesinurad Impurity 9, 1-(4-(methylthio)phenyl)naphthalene, via a Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure and analytical considerations outlined herein will enable researchers and drug development professionals to produce this impurity with high yield and purity. The availability of a well-characterized standard of this impurity is paramount for the development and validation of analytical methods to ensure the quality and safety of Lesinurad.

References

-

Meng, Q., Zhao, T., Kang, D., Huang, B., Zhan, P., & Liu, X. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal, 11(1), 86. [Link]

-

Meng, Q., Zhao, T., Kang, D., Huang, B., Zhan, P., & Liu, X. (2017). The development of an effective synthetic route of lesinurad (RDEA594). PMC. [Link]

-

Meng, Q., et al. (2017). The improved synthetic procedure of lesinurad (I). ResearchGate. [Link]

-

Meng, Q., Zhao, T., Kang, D., Huang, B., Zhan, P., & Liu, X. (2017). The development of an effective synthetic route of lesinurad (RDEA594). PubMed. [Link]

-

Pharmaffiliates. (n.d.). Lesinurad-impurities. Retrieved from [Link]

-

Wang, B., et al. (2016). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Medicinal Chemistry Letters, 7(11), 1033-1038. [Link]

-

PubChem. (n.d.). Lesinurad. Retrieved from [Link]

-

Geda, A., et al. (2020). Continuous flow synthesis of the URAT1 inhibitor lesinurad. Reaction Chemistry & Engineering, 5(9), 1754-1760. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Lesinurad. Retrieved from [Link]

-

Wang, Y., et al. (2019). Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (n.d.). WO2018085932A1 - Novel crystalline forms of lesinurad.

-

TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]

-

IJRPR. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of lesinurad (I) using 1-bromonaphthalene (1) as starting material. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of lesinurad (I) with 6 as starting material. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015, December 18). ZURAMPIC (lesinurad) tablets. Retrieved from [Link]

-

Shen, Z., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy, 18, 239. [Link]

Sources

- 1. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of an effective synthetic route of lesinurad (RDEA594) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biotech-spain.com [biotech-spain.com]

- 5. tijer.org [tijer.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Application Note: Analysis of Lesinurad Impurity E by HPLC-UV at 254 nm

Introduction: The Imperative of Impurity Profiling in Gout Therapy

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidney, playing a crucial role in the management of hyperuricemia associated with gout.[1][2] It is typically prescribed in combination with a xanthine oxidase inhibitor to provide a dual mechanism of action for lowering serum uric acid levels.[3] In the synthesis and manufacturing of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[4] Therefore, rigorous analytical control and impurity profiling are mandated by regulatory agencies to ensure patient safety and product quality.[5]

This application note provides a detailed protocol for the detection and quantification of Lesinurad Impurity E (IUPAC Name: 2-[[5-Bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid) using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection at 254 nm.[6] This method is designed for researchers, quality control analysts, and drug development professionals engaged in the characterization of Lesinurad and its related substances.

Scientific Principle: Chromophores, Wavelength Selection, and Chromatographic Separation

The capacity to detect and quantify Lesinurad Impurity E via HPLC-UV is fundamentally based on the molecule's ability to absorb light in the UV spectrum. This absorption is dictated by the presence of specific molecular structures known as chromophores.

-

Core Chromophores: The molecular structure of Lesinurad Impurity E contains two primary chromophoric systems: the naphthalene ring and the bromo-substituted triazole ring . Aromatic systems like naphthalene are potent chromophores that exhibit strong UV absorbance, typically with multiple absorption bands.

-

Wavelength Selection (λ = 254 nm): The choice of 254 nm as the monitoring wavelength is a deliberate and strategic one. This wavelength is highly effective for detecting a wide range of aromatic and heteroaromatic compounds. It aligns with a common absorption region for naphthalene systems and is a standard wavelength used in pharmacopeial methods for related compounds, ensuring high sensitivity and robustness.[7] For instance, the United States Pharmacopeia (USP) specifies 254 nm for the analysis of Allopurinol, a drug frequently co-administered with Lesinurad.[7]

The protocol employs Reversed-Phase HPLC (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.[5] The stationary phase is a nonpolar C18 column, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. Lesinurad and its impurities will partition between these two phases at different rates, allowing for their effective separation before detection by the UV spectrophotometer.

Materials and Instrumentation

Equipment & Software

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Chromatography Data System (CDS) software for instrument control and data processing.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

-

HPLC vials with caps.

-

Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents

-

Lesinurad Impurity E Reference Standard.

-

Lesinurad API Reference Standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Trifluoroacetic Acid (TFA), HPLC grade.

-

Water (HPLC grade or purified to 18.2 MΩ·cm).

Experimental Protocol

Preparation of Solutions

Scientist's Note: Precise preparation of the mobile phase and standard solutions is critical for reproducible results. The use of a weak acid like TFA helps to suppress the ionization of the acidic analytes, leading to improved peak shape and retention time stability.

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water. Filter through a 0.45 µm membrane and degas for 15 minutes in a sonicator.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

-

Standard Stock Solution (approx. 100 µg/mL):

-

Accurately weigh approximately 5.0 mg of Lesinurad Impurity E Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

-

-

Working Standard Solution (approx. 1.0 µg/mL):

-

Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the diluent and mix thoroughly. This concentration is suitable for impurity analysis where the impurity is expected to be at a level of ~0.1% relative to a 1 mg/mL API sample.

-

-

Sample Solution (API Analysis, approx. 1000 µg/mL):

-

Accurately weigh approximately 50 mg of Lesinurad API.

-

Transfer to a 50 mL volumetric flask.

-

Prepare in the same manner as the Standard Stock Solution.

-

Before injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions

The following parameters have been optimized for the separation of Lesinurad from Impurity E.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (with PDA scan from 200-400 nm) |

| Run Time | 25 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 15.0 | 30 | 70 |

| 18.0 | 30 | 70 |

| 18.1 | 60 | 40 |

| 25.0 | 60 | 40 |

Analysis Workflow

The following diagram outlines the complete experimental workflow from sample preparation to final reporting.

Caption: Experimental workflow for the analysis of Lesinurad Impurity E.

System Suitability and Data Analysis

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified. Inject the Working Standard Solution (1.0 µg/mL) five times and evaluate the following parameters from the resulting chromatograms.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the sharpness of the peak. |

| Repeatability (%RSD) | ≤ 5.0% for peak area | Demonstrates the precision and reproducibility of the system injections. |

| Resolution (Rs) | ≥ 2.0 (between Impurity E and nearest peak) | Confirms that the impurity peak is baseline-separated from other components. |

Identification and Quantification

-

Identification: Identify the peak for Lesinurad Impurity E in the sample chromatogram by comparing its retention time to that obtained from the Working Standard Solution.

-

Spectral Confirmation: Using the PDA detector data, extract the UV spectrum for the identified impurity peak. Compare it with the spectrum from the reference standard to confirm its identity. A high degree of spectral match provides confidence in the peak assignment.

-

Quantification: The amount of Impurity E in the Lesinurad API sample can be calculated using the area percent method (for a general estimation) or by external standard quantification for higher accuracy.

Calculation (External Standard):

Where:

-

Area_Imp_Sample = Peak area of Impurity E in the sample chromatogram.

-

Area_Std = Average peak area of Impurity E from the standard injections.

-

Conc_Std = Concentration of the Working Standard Solution (µg/mL).

-

Conc_Sample = Concentration of the Lesinurad API Sample Solution (µg/mL).

Conclusion

This application note details a robust and reliable RP-HPLC method for the analysis of Lesinurad Impurity E at a detection wavelength of 254 nm. The protocol provides a comprehensive framework, from solution preparation to data analysis, enabling accurate identification and quantification critical for ensuring the quality and safety of Lesinurad drug substance. The inclusion of system suitability criteria ensures that the method is performing correctly, providing trustworthy and reproducible results for both research and quality control environments.

References

- Pharmaguddu. (2025, July 20). Ultraviolet and Visible Spectrophotometer in Pharmaceutical Analysis. Pharmaguddu.com.

- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.

- Lab Manager. (2025, August 27).

- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26).

- Pharmaffili

- Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.

- Scientific Reports. (2025, April 2).

- New Journal of Chemistry (RSC Publishing). (n.d.).

- ResearchGate. (2025, August 6).

- Critical Reviews in Analytical Chemistry. (2021, June 5).

- ResearchGate. (n.d.).

- Semantic Scholar. (n.d.). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and.

- PubMed. (2021, February 15).

- International Journal of Applied Pharmaceutical Sciences and Research. (2019, October 1). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form.

- Asian Journal of Organic & Medicinal Chemistry. (n.d.).

- PharmaCompass.com. (n.d.). lesinurad - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

- Veeprho. (n.d.). Lesinurad Impurity E | CAS 1210330-64-5.

- ACS Medicinal Chemistry Letters. (n.d.).

-

ResearchGate. (n.d.). Synthesis of lesinurad (I) with 6 as starting material[8].

- Arthritis Research & Therapy. (2016, October). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney.

- European Medicines Agency. (n.d.). Zurampic, INN-lesinurad.

- Drugs in Context. (2019, May 15).

- U.S. Food and Drug Administration. (2015, December 18). 207988Orig1s000.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2019, May 1). Lesinurad. LiverTox - NCBI Bookshelf.

Sources

- 1. Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - Drugs in Context [drugsincontext.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. biomedres.us [biomedres.us]

- 6. veeprho.com [veeprho.com]

- 7. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lesinurad - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Controlling Lesinurad Impurity E

Welcome to the technical support center for Lesinurad synthesis and impurity control. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of Lesinurad and encountering challenges with a specific process-related impurity: Impurity E. Our goal is to provide a logical, scientifically-grounded framework for understanding, controlling, and reducing this impurity to levels well below the limits stipulated by the International Council for Harmonisation (ICH).

Section 1: Understanding the Challenge - Core FAQs

This section addresses the fundamental questions regarding Lesinurad Impurity E and the regulatory landscape governing its control.

Q1: What exactly is Lesinurad Impurity E and why is it a critical concern?

A: Lesinurad Impurity E is an organic impurity, identified by the CAS Number 1210330-64-5, with the IUPAC name 2-[[5-Bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid.[1] Structurally, it is an analogue of the Lesinurad active pharmaceutical ingredient (API), but it critically lacks the cyclopropyl group on the naphthalene moiety.

The primary concern with any impurity is its potential impact on the safety and efficacy of the final drug product.[2][3] Regulatory bodies, guided by ICH standards, mandate strict control over such impurities.[4][5][6] Because Impurity E is structurally similar to the parent drug, it may have its own pharmacological or toxicological profile that must be understood or its presence limited to a level that is considered safe. Its high degree of structural similarity also presents significant challenges for separation and purification from the final API.[7]

Q2: What are the specific ICH Q3A limits for an impurity like Impurity E in Lesinurad?

A: The acceptable limits for impurities in a new drug substance are defined by the ICH Q3A(R2) guideline.[4][8] These limits are directly linked to the Maximum Daily Dose (MDD) of the drug. For Lesinurad, the recommended dose is 200 mg once daily.[9] Based on this MDD, the following thresholds apply:

| Threshold Type | ICH Q3A(R2) Limit (for MDD ≤ 2 g/day ) | Implication for Researchers |

| Reporting Threshold | 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[4][5] |

| Identification Threshold | 0.10% | An impurity exceeding this level requires structural identification.[2][5] |

| Qualification Threshold | 0.15% | This is the most critical limit. An impurity above this level must be "qualified," meaning its safety must be established through toxicological studies.[2][5] |

Our operational goal is to consistently maintain Lesinurad Impurity E levels below the 0.10% identification threshold, and certainly below the 0.15% qualification threshold.

Q3: What is the most probable origin of Lesinurad Impurity E during synthesis?

A: The formation of Impurity E is almost certainly a process-related issue originating from the starting materials. Organic impurities frequently arise from starting materials, by-products, or intermediates in the synthetic pathway.[2][3][10]

The synthetic routes for Lesinurad commonly involve coupling a substituted naphthalene intermediate with a triazole ring system.[11][12] A published investigation into a different Lesinurad impurity (a chlorinated analogue) successfully traced its origin to a chlorine-containing impurity within the brominating agent used in the synthesis.[7]

Applying this same "forward-push" logic[10], the most logical source of Impurity E is the presence of a corresponding non-cyclopropylated impurity in the naphthalene-containing starting material. For instance, if the synthesis utilizes 1-bromo-4-cyclopropylnaphthalene, the presence of 1-bromonaphthalene as an impurity in this raw material would proceed through the exact same reaction sequence, ultimately yielding Impurity E alongside the desired Lesinurad API.

Section 2: Proactive Control Strategy: A "Source Control" Approach

The most robust and efficient method for controlling impurities is to prevent their formation in the first place.[13] This "source control" strategy focuses on the rigorous qualification of starting materials before they enter the manufacturing process.

Workflow: Proactive Control of Impurity E

Caption: Workflow for preventing Impurity E formation through rigorous source material control.

Protocol 1: HPLC Screening of Naphthalene Starting Material

This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to detect and quantify the non-cyclopropylated impurity in your key naphthalene starting material.

Objective: To quantify the level of the naphthalene impurity (e.g., 1-bromonaphthalene) in the cyclopropyl-naphthalene starting material.

Methodology:

-

Standard Preparation:

-

Accurately prepare a primary stock solution of an analytical reference standard of the potential impurity (e.g., 1-bromonaphthalene).

-

Prepare a separate stock solution of your cyclopropyl-naphthalene starting material.

-

Create a series of calibration standards by diluting the impurity stock solution to concentrations bracketing the expected specification limit (e.g., 0.05%, 0.10%, 0.15%, 0.20%).

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of the incoming batch of the cyclopropyl-naphthalene starting material in a suitable diluent to a known concentration (e.g., 1.0 mg/mL).

-

-

Chromatographic Conditions (Typical Starting Point):

| Parameter | Typical Value / Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase | Gradient elution of Acetonitrile and Water (or buffer) | A gradient is often necessary to achieve separation between the main component and the closely eluting impurity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |